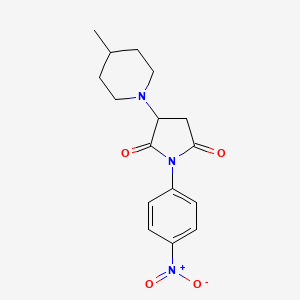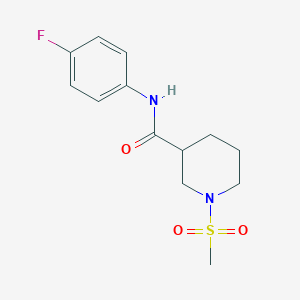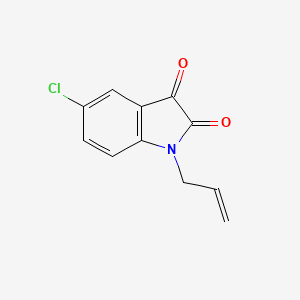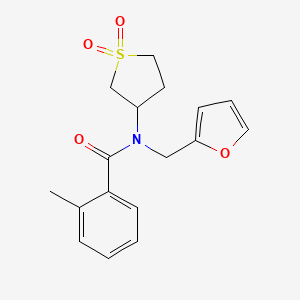
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
Overview
Description
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a type of pyrrolidinedione that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. The exact mechanism of action of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is still under investigation, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of enzymes and the modulation of neurotransmitters. 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione.
Advantages and Limitations for Lab Experiments
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability. However, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be taken when handling and using 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in lab experiments.
Future Directions
There are several future directions for the study of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione, including the investigation of its potential therapeutic applications, the development of new synthesis methods, and the exploration of its biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione and its potential applications in various fields. Additionally, the exploration of the structure-activity relationship of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione and its derivatives may lead to the development of more potent and selective compounds.
Scientific Research Applications
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been investigated as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-6-8-17(9-7-11)14-10-15(20)18(16(14)21)12-2-4-13(5-3-12)19(22)23/h2-5,11,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUIDUMJSTNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)
![N-benzyl-4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394292.png)
![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4394307.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)
![N-(3,5-dimethyl-2-oxo-1-phenyl-2,3-dihydro-1H-imidazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4394310.png)
![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4394317.png)



![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)